molecular formula C12H10N2O3 B14487811 2,4-Dihydroxy-N-(pyridin-2-yl)benzamide CAS No. 65738-28-5

2,4-Dihydroxy-N-(pyridin-2-yl)benzamide

Cat. No.: B14487811
CAS No.: 65738-28-5
M. Wt: 230.22 g/mol
InChI Key: WLFGGNBIPWZNFC-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two hydroxyl groups at the 2 and 4 positions on the benzene ring and a pyridin-2-yl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 2,4-dihydroxybenzoic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,4-Dihydroxy-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxyl groups and the pyridin-2-yl moiety play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific biological context and target enzymes .

Comparison with Similar Compounds

  • 2-Hydroxy-N-(pyridin-2-yl)benzamide
  • 4-Methyl-N-(pyridin-2-yl)benzamide
  • N-Benzyl-2,4-dichloro-N-(pyridin-2-yl)benzamide

Comparison: 2,4-Dihydroxy-N-(pyridin-2-yl)benzamide is unique due to the presence of two hydroxyl groups, which enhance its reactivity and potential for forming hydrogen bonds. This distinguishes it from similar compounds that may have different substituents or fewer functional groups, affecting their chemical behavior and applications .

Properties

CAS No.

65738-28-5

Molecular Formula

C12H10N2O3

Molecular Weight

230.22 g/mol

IUPAC Name

2,4-dihydroxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C12H10N2O3/c15-8-4-5-9(10(16)7-8)12(17)14-11-3-1-2-6-13-11/h1-7,15-16H,(H,13,14,17)

InChI Key

WLFGGNBIPWZNFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)NC(=O)C2=C(C=C(C=C2)O)O

Origin of Product

United States

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